

# Toxicological Profile of Cobalt Tricarbonyl Nitrosyl: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Cobalt tricarbonyl nitrosyl

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Disclaimer: The toxicological data specifically for **Cobalt tricarbonyl nitrosyl** ( $\text{Co}(\text{CO})_3\text{NO}$ ) is limited in publicly accessible literature. Therefore, this guide synthesizes the available information on  $\text{Co}(\text{CO})_3\text{NO}$  and supplements it with data from studies on other cobalt compounds and metal carbonyls to provide a comprehensive overview. Extrapolations and inferences from related compounds are clearly noted.

## Introduction

**Cobalt tricarbonyl nitrosyl** is a dark red, volatile organometallic oil with the chemical formula  $\text{Co}(\text{CO})_3\text{NO}$ .<sup>[1]</sup> It is soluble in nonpolar solvents and is recognized for its high toxicity, comparable to that of nickel tetracarbonyl.<sup>[1]</sup> Its utility as a precursor in chemical vapor deposition and as a catalyst in organic synthesis necessitates a thorough understanding of its toxicological profile for safe handling and risk assessment.<sup>[2]</sup> This document provides a detailed examination of the known toxicological properties of **Cobalt tricarbonyl nitrosyl** and related cobalt compounds.

## Physicochemical Properties

A summary of the key physicochemical properties of **Cobalt tricarbonyl nitrosyl** is presented in Table 1.

Property	Value	Reference
Chemical Formula	C <sub>3</sub> CoNO <sub>4</sub>	[1]
Molar Mass	172.969 g·mol <sup>-1</sup>	[1]
Appearance	Dark red volatile oil	[1]
Density	1.47 g/cm <sup>3</sup>	[1]
Melting Point	-1.1 °C	[1]
Boiling Point	50 °C	[1]
Solubility	Soluble in nonpolar solvents	[1]
Stability	Decomposes above 65°C and in the presence of moist air or water, liberating carbon monoxide.[3]	[3]

## Toxicokinetics

While specific toxicokinetic studies on **Cobalt tricarbonyl nitrosyl** are not available, the primary routes of exposure are expected to be inhalation, dermal contact, and ingestion, owing to its volatility and liquid form.[2] Upon absorption, it is anticipated that the compound may decompose, releasing cobalt ions and carbon monoxide.[3] The toxicity of metal carbonyls is generally attributed to both the metal and the carbon monoxide ligands.[4] Carbon monoxide can bind to hemoglobin, forming carboxyhemoglobin and impeding oxygen transport.[4] Cobalt ions, once released, can distribute throughout the body and are known to induce toxicity through various mechanisms, including the generation of reactive oxygen species.

## Acute Toxicity

**Cobalt tricarbonyl nitrosyl** is classified as highly toxic.[1][2] Exposure can lead to irritation of the eyes, skin, and respiratory tract.[3] Ingestion is particularly hazardous and can result in severe health consequences.[3]

### Quantitative Acute Toxicity Data

Parameter	Route	Species	Value	Reference
ATE (Acute Toxicity Estimate)	Oral	Not specified	100 mg/kg body weight	[3]
Hazard Statement	Oral	-	H301: Toxic if swallowed	[2]
Hazard Statement	Inhalation	-	H330: Fatal if inhaled	[2]
Hazard Statement	Dermal	-	Harmful in contact with skin	[2]
LC <sub>50</sub> (Comparison)	Inhalation (30 min)	Rat	118 ppm (Iron Pentacarbonyl)	[5]
LC <sub>50</sub> (Comparison)	Inhalation (30 min)	Mouse	285 ppm (Iron Pentacarbonyl)	[5]
LC <sub>50</sub> (Comparison)	Inhalation (30 min)	Rat	23.8 - 70 ppm (Nickel Carbonyl)	[6]

Note: LC<sub>50</sub> values for related metal carbonyls are provided for context due to the lack of specific data for **Cobalt tricarbonyl nitrosyl**.

## Chronic Toxicity and Carcinogenicity

There are no specific chronic toxicity studies available for **Cobalt tricarbonyl nitrosyl**. However, it is suspected of causing cancer (H351).[2] The carcinogenicity of other cobalt compounds, such as cobalt metal and cobalt sulfate, has been demonstrated in rodents following inhalation exposure, leading to respiratory tract tumors.[7] The genotoxic and carcinogenic mechanisms of cobalt compounds are often considered to have a threshold.[8]

## Genotoxicity and Mutagenicity

Specific mutagenicity studies, such as the Ames test, for **Cobalt tricarbonyl nitrosyl** have not been reported in the available literature. However, extensive research on other cobalt compounds provides insights into their genotoxic potential.

Soluble cobalt compounds have been shown to induce DNA and chromosomal damage in vitro, likely through the generation of reactive oxygen species.[9] However, results from in vivo genotoxicity assays have been mixed, with some studies showing no significant effects.[9] A comprehensive review concluded that there is no evidence of genetic toxicity with relevance for humans for cobalt substances and cobalt metal.[9] It is suggested that effective protective processes in whole mammals may prevent oxidative DNA damage.[9]

## Reproductive and Developmental Toxicity

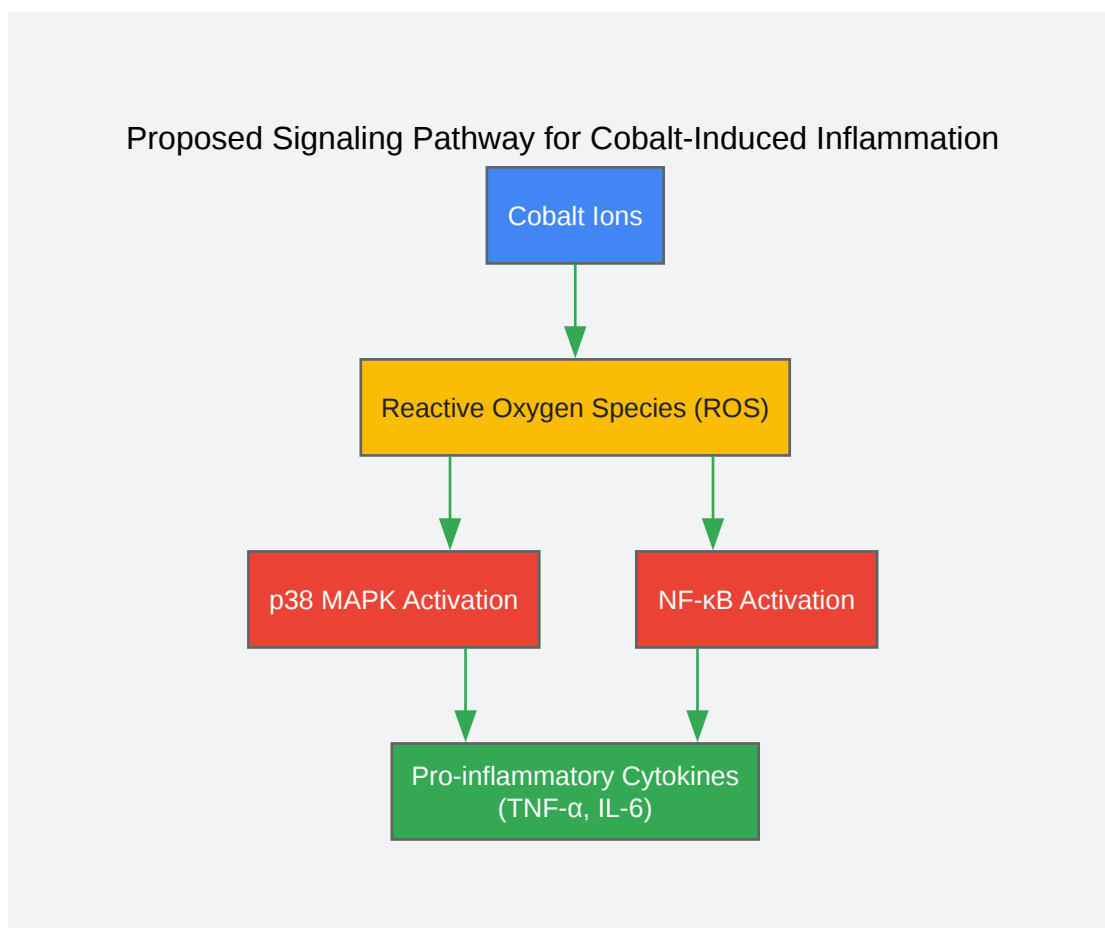
Dedicated reproductive and developmental toxicity studies on **Cobalt tricarbonyl nitrosyl** are lacking. For cobalt in general, reproductive effects appear to be limited to the male testes and sperm function, observed in rodents at high systemic exposure levels that also cause overt toxicity.[10] Based on this, it has been suggested that cobalt could be classified as a suspected human reproductive toxicant (Reproductive Hazard Category 2).[10]

## Mechanism of Action

The toxicity of **Cobalt tricarbonyl nitrosyl** is likely multifactorial, stemming from the properties of the intact molecule and its decomposition products.

- **Carbon Monoxide Release:** A primary mechanism of toxicity for metal carbonyls is the release of carbon monoxide, which binds to hemoglobin with high affinity, leading to tissue hypoxia.[4] **Cobalt tricarbonyl nitrosyl** is known to decompose and liberate carbon monoxide.[3]
- **Cobalt Ion-Mediated Toxicity:** The release of cobalt ions can lead to cellular toxicity through several pathways:
  - **Oxidative Stress:** Cobalt ions can participate in Fenton-like reactions, generating reactive oxygen species (ROS) that damage cellular components, including DNA, lipids, and proteins.[11]
  - **Inflammatory Response:** Cobalt can induce the production of pro-inflammatory cytokines and chemokines in microglia through the activation of NF-κB and p38 MAPK signaling pathways.[12]

## Signaling Pathway for Cobalt-Induced Inflammation



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Caption: Cobalt-induced inflammatory signaling pathway.

## Experimental Protocols

Detailed experimental protocols for toxicological studies on **Cobalt tricarbonyl nitrosyl** are not available in the public domain. The following sections describe generalized protocols for key toxicological assays that would be relevant for assessing the safety of this compound.

### Acute Oral Toxicity (LD<sub>50</sub>) - General Protocol (OECD 423)

- Test Animals: Healthy, young adult rodents (e.g., rats or mice), nulliparous and non-pregnant females.
- Housing and Acclimation: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle for at least 5 days prior to the study.

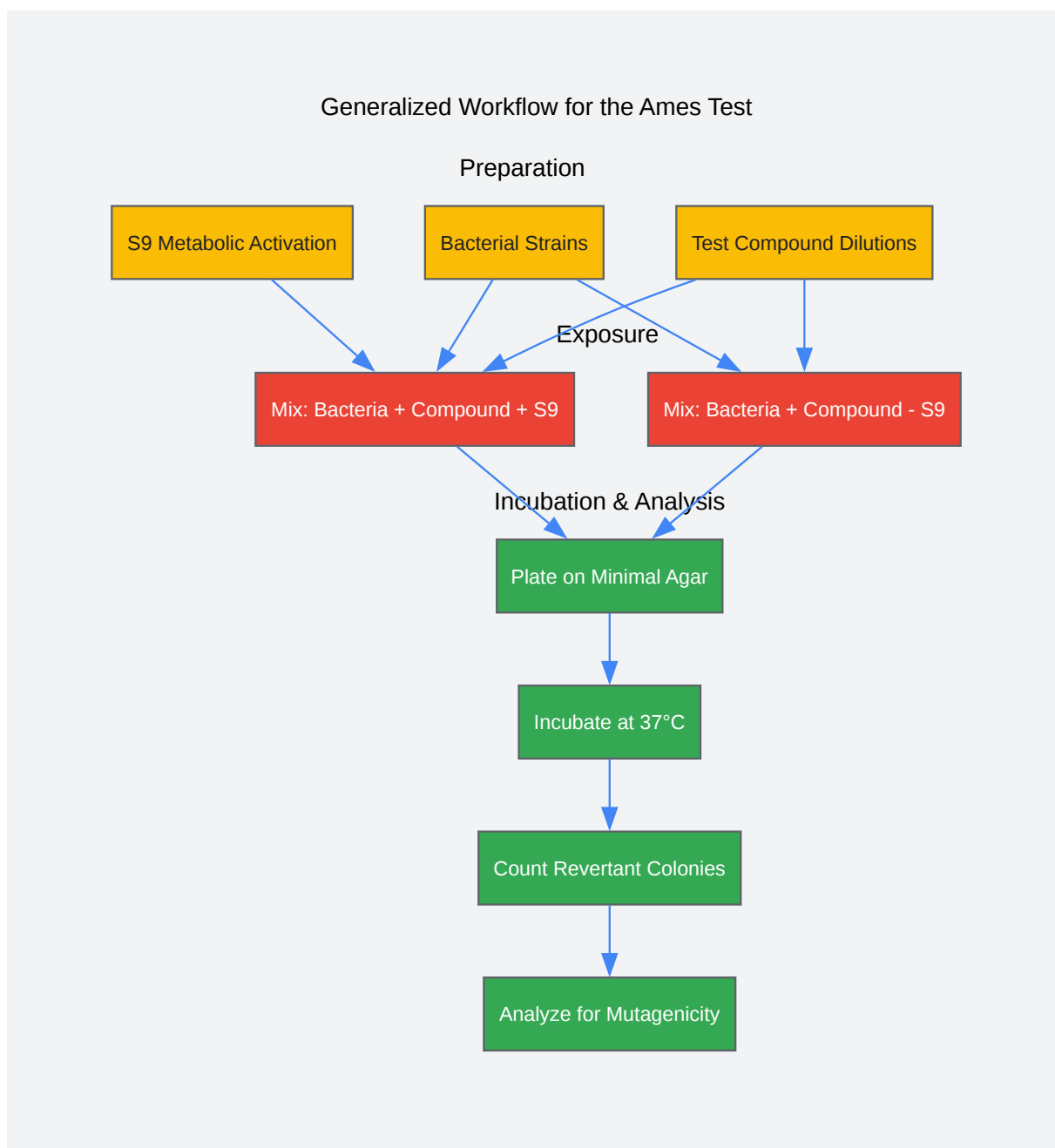
- **Dose Administration:** The test substance is administered orally by gavage in a single dose. The volume administered is based on the animal's body weight.
- **Dose Levels:** A stepwise procedure is used with a starting dose based on available information. Typically, 3 animals of a single sex are used at each step.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.
- **Data Analysis:** The LD<sub>50</sub> is estimated based on the mortality data.

## Bacterial Reverse Mutation Test (Ames Test) - General Protocol (OECD 471)

- **Tester Strains:** A set of *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and/or *Escherichia coli* strains (e.g., WP2 uvrA) are used. These strains have specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*).
- **Metabolic Activation:** The test is performed with and without an exogenous metabolic activation system (S9 mix) from the liver of induced rodents to mimic mammalian metabolism.<sup>[13]</sup>
- **Test Procedure:**
  - **Plate Incorporation Method:** The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto a minimal agar plate.
  - **Pre-incubation Method:** The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.
- **Dose Levels:** At least five different concentrations of the test substance are used.
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.

- Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies.<sup>[14]</sup>

## Experimental Workflow for Ames Test



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Caption: Generalized workflow for the Ames mutagenicity test.

## Conclusion

**Cobalt tricarbonyl nitrosyl** is a highly toxic organometallic compound with limited specific toxicological data. The available information strongly suggests high acute toxicity via oral and inhalation routes. It is also suspected of being a carcinogen. The primary mechanisms of toxicity are likely related to the release of carbon monoxide and the induction of oxidative stress and inflammation by cobalt ions. Due to the significant data gaps, extreme caution should be exercised when handling this compound. Further research is warranted to fully characterize its toxicological profile, including quantitative data on acute and chronic toxicity, as well as specific studies on its genotoxic, reproductive, and developmental effects. In the absence of such data, risk assessments should be conservative and based on the known high toxicity of related metal carbonyls and the established hazards of cobalt compounds.

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